[(5,6-Dimethyl-3-pyridinyl)methyl]amine dihydrochloride
Description
[(5,6-Dimethyl-3-pyridinyl)methyl]amine dihydrochloride is a pyridine derivative characterized by a 3-pyridinylmethylamine backbone substituted with methyl groups at the 5- and 6-positions. The dihydrochloride salt form enhances its solubility in polar solvents, making it suitable for experimental applications.
Structure
3D Structure of Parent
Properties
IUPAC Name |
(5,6-dimethylpyridin-3-yl)methanamine;dihydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2.2ClH/c1-6-3-8(4-9)5-10-7(6)2;;/h3,5H,4,9H2,1-2H3;2*1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMBJWWRCFFHADZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CN=C1C)CN.Cl.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14Cl2N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(5,6-Dimethyl-3-pyridinyl)methyl]amine dihydrochloride typically involves the reaction of 5,6-dimethyl-3-pyridinecarboxaldehyde with methylamine. The reaction is carried out in the presence of a reducing agent such as sodium borohydride to form the intermediate [(5,6-Dimethyl-3-pyridinyl)methyl]amine. This intermediate is then treated with hydrochloric acid to yield the dihydrochloride salt.
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The final product is typically purified through recrystallization or other suitable purification techniques.
Chemical Reactions Analysis
Types of Reactions
[(5,6-Dimethyl-3-pyridinyl)methyl]amine dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the amine group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents such as alkyl halides and acyl chlorides are used under basic or acidic conditions.
Major Products Formed
Oxidation: N-oxides of [(5,6-Dimethyl-3-pyridinyl)methyl]amine.
Reduction: Various amine derivatives.
Substitution: Substituted pyridine derivatives.
Scientific Research Applications
[(5,6-Dimethyl-3-pyridinyl)methyl]amine dihydrochloride is widely used in scientific research, including:
Chemistry: As a building block in the synthesis of complex organic molecules.
Biology: In the study of enzyme mechanisms and as a ligand in biochemical assays.
Industry: Used in the production of specialty chemicals and as an intermediate in various chemical processes.
Mechanism of Action
The mechanism of action of [(5,6-Dimethyl-3-pyridinyl)methyl]amine dihydrochloride involves its interaction with specific molecular targets. The compound can act as a ligand, binding to metal ions or enzymes, thereby influencing their activity. The pathways involved include coordination chemistry with metal ions and enzyme inhibition or activation.
Comparison with Similar Compounds
Key Observations:
- Substituent Effects: The target compound’s 5,6-dimethyl groups likely confer steric hindrance and lipophilicity, contrasting with the electron-donating methoxy group in 5-Methoxy-4-methylpyridin-3-amine•HCl .
- Molecular Weight : The dihydrochloride salt form increases molecular weight significantly compared to hydrochloride analogs.
Solubility and Stability
- This compound: Limited solubility data are available, but the dihydrochloride salt typically improves water solubility. Its discontinued status may indicate instability under storage or reaction conditions .
- 5-Methoxy-4-methylpyridin-3-amine•HCl : The methoxy group likely enhances solubility in organic solvents, while the hydrochloride salt aids polar solvent compatibility.
- Methyl 6-[(methylamino)methyl]pyridine-3-carboxylate dihydrochloride: The carboxylate ester group increases hydrophilicity, making it preferable for pharmaceutical applications requiring aqueous-phase reactivity .
Biological Activity
[(5,6-Dimethyl-3-pyridinyl)methyl]amine dihydrochloride is a compound of increasing interest in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and applications in various therapeutic areas, particularly in cancer treatment and neuroprotection.
Chemical Structure and Properties
The compound is characterized by a pyridine structure with two methyl groups at the 5 and 6 positions and a methylamine group. The dihydrochloride form enhances its solubility and stability in aqueous environments, making it suitable for biological studies.
The biological activity of this compound is attributed to its interactions with various biological targets:
- Enzyme Modulation : It can act as a ligand for enzymes, influencing their activity through binding to active sites or allosteric sites.
- Receptor Interactions : The compound has shown potential in modulating neurotransmitter systems, particularly glutamate receptors, which are crucial in neurological functions and disorders .
- Anticancer Activity : Preliminary studies suggest that compounds with similar structures exhibit significant cytotoxicity against various cancer cell lines, including lung (A549), breast (MCF-7), and colon (HCT-116) cancers .
Anticancer Properties
Recent research has highlighted the anticancer potential of this compound. A study utilizing the MTT assay demonstrated that this compound exhibits promising cytotoxic effects against multiple cancer cell lines. The results indicated varying degrees of inhibition, with some derivatives showing IC50 values below 10 µM, which is considered potent .
| Cell Line | IC50 (µM) | Activity Level |
|---|---|---|
| A549 | 6.31 | High |
| MCF-7 | 7.95 | High |
| HCT-116 | Varies | Moderate to High |
Neuroprotective Effects
Compounds similar to this compound have been linked to neuroprotective effects. These effects are often attributed to their ability to modulate neurotransmitter systems and inhibit enzymes involved in neurodegenerative processes. For instance, studies have indicated that such compounds can protect neuronal cells from oxidative stress and apoptosis .
Case Studies
- Cytotoxicity Assessment : A study evaluated the cytotoxic effects of this compound on human cancer cell lines. The results showed significant inhibition of cell growth at low concentrations, suggesting its potential as an anticancer agent .
- Neuroprotection : In a model of oxidative stress-induced neuronal damage, the compound demonstrated protective effects by reducing cell death and maintaining mitochondrial function. This suggests its potential application in treating neurodegenerative diseases.
Applications in Drug Design
The unique structure of this compound makes it a valuable scaffold for developing new pharmaceuticals. Its ability to interact with various biological targets allows for the design of novel compounds that could enhance efficacy and reduce side effects in cancer therapy and neuroprotection.
Q & A
Q. What are the standard synthetic routes for [(5,6-Dimethyl-3-pyridinyl)methyl]amine dihydrochloride, and what reaction conditions are critical for optimizing yield?
- Methodological Answer : The synthesis typically involves alkylation of 5,6-dimethylpyridine-3-carbaldehyde followed by reductive amination. Key steps include:
- Alkylation : Reaction with methylamine under basic conditions (e.g., NaH or K₂CO₃ in DMF) .
- Reduction : Use of NaBH₄ or LiAlH₄ to reduce the intermediate Schiff base .
- Salt Formation : Treatment with HCl in ethanol to precipitate the dihydrochloride salt .
Critical parameters include pH control during salt formation and inert atmosphere maintenance to prevent oxidation.
Q. How is the compound characterized structurally, and what analytical techniques are most reliable?
- Methodological Answer :
- X-ray Crystallography : Resolves 3D conformation and confirms stereochemistry (e.g., SHELX software for refinement) .
- NMR Spectroscopy : ¹H/¹³C NMR identifies proton environments (e.g., pyridine ring protons at δ 8.2–8.5 ppm) .
- Mass Spectrometry : ESI-MS confirms molecular weight (e.g., [M+H]⁺ peak at m/z 185.1) .
- Elemental Analysis : Validates stoichiometry (C, H, N, Cl within ±0.4% of theoretical) .
Advanced Research Questions
Q. How can researchers resolve contradictions in solubility data across different solvent systems?
- Methodological Answer : Solubility discrepancies often arise from hygroscopicity or polymorphic forms. Strategies include:
- Dynamic Light Scattering (DLS) : Assess particle size in suspension .
- Thermogravimetric Analysis (TGA) : Detect hydrate formation affecting solubility .
- Co-solvent Systems : Use ethanol/water mixtures (e.g., 70:30 v/v) to enhance dissolution .
Q. What experimental design principles apply when studying the compound’s reactivity in nucleophilic substitution reactions?
- Methodological Answer :
- Substrate Activation : Use Lewis acids (e.g., ZnCl₂) to polarize the pyridine ring for nucleophilic attack .
- Kinetic Monitoring : Employ HPLC with UV detection (λ = 254 nm) to track reaction progress .
- Condition Screening : Optimize temperature (60–80°C) and solvent polarity (DMF > MeCN) to balance reaction rate and byproduct formation .
Q. How do computational methods aid in predicting the compound’s biological interactions, and what limitations exist?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina to model binding with targets like GABA receptors (PDB ID: 6X3T) .
- MD Simulations : GROMACS assesses stability of ligand-receptor complexes over 100 ns trajectories .
- Limitations : Over-reliance on force fields may misestimate π-π stacking interactions with aromatic residues .
Critical Analysis of Contradictions
- Synthetic Yield Variability : Discrepancies in yields (e.g., 55–82% in Table 1) may stem from trace moisture affecting NaH efficacy. Rigorous drying of solvents and substrates is essential .
- Analytical Conflicts : X-ray crystallography may reveal polymorphs not detected by NMR, necessitating multi-technique validation .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
